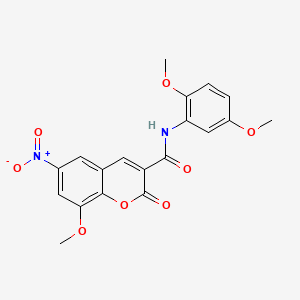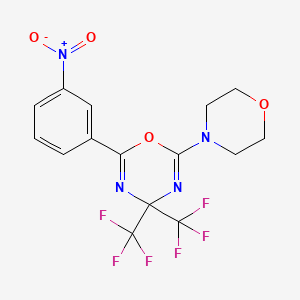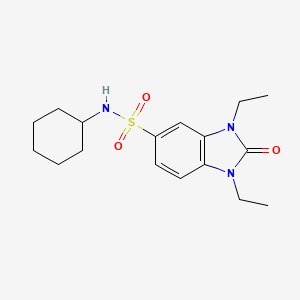![molecular formula C18H19N5O2S B3612361 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3612361.png)
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide
Descripción general
Descripción
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide has been studied for its potential applications in various areas, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Additionally, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as anti-inflammatory effects in animal models.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways in cancer cells and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer effects. Additionally, this compound has been shown to disrupt bacterial cell membranes and inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the reduction of inflammation. This compound has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide is its versatility in scientific research applications, as it has been shown to have potential applications in various areas. Additionally, its synthesis method has been optimized to improve yield and purity, making it more accessible for research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide research, including further investigation of its anticancer and antimicrobial effects, as well as its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity may be an area of future research.
Propiedades
IUPAC Name |
2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-6-8-13(2)17(12)23-18(20-21-22-23)26-11-16(24)19-14-9-4-5-10-15(14)25-3/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINJMIRIZIHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(N-acetyl-N-benzylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3612284.png)


![N-(2-benzylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B3612327.png)
![methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate](/img/structure/B3612334.png)
![2-fluorobenzyl 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B3612340.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B3612345.png)
![methyl 4-({[5-(4-{[4-(methoxycarbonyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3612355.png)
![3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B3612368.png)


![7,9-dimethyl-3-quinolin-8-ylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3612396.png)

![3-amino-5-chloro-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612404.png)